molecular formula C21H19N3O4S2 B2409671 3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-67-7

3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Número de catálogo: B2409671
Número CAS: 896679-67-7
Peso molecular: 441.52
Clave InChI: GNDVSXOQUDAIHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule with the CAS Registry Number 896679-67-7 and a molecular formula of C 21 H 19 N 3 O 4 S 2 . This reagent features a complex structure integrating a 3,4-dimethoxybenzenesulfonamide group linked to a 2-methylphenyl ring, which is further substituted with a thiazolo[5,4-b]pyridine heterocyclic system. The integration of the thiazole ring, a privileged scaffold in medicinal chemistry, makes this compound a valuable intermediate for researchers . Thiazole-containing compounds are widely investigated for their diverse biological activities and their ability to interact with various enzymatic targets . The specific molecular architecture of this compound, including the sulfonamide linker and methoxy substitutions, suggests potential for development in several research areas. It may serve as a key precursor in the synthesis of novel molecules for probing biological pathways or as a candidate for high-throughput screening in oncology and neuroscience research. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

3,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-6-7-14(20-23-16-5-4-10-22-21(16)29-20)11-17(13)24-30(25,26)15-8-9-18(27-2)19(12-15)28-3/h4-12,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDVSXOQUDAIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3,4-Dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of methoxy groups and a thiazolo[5,4-b]pyridine moiety, positions it as a promising candidate in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C21H19N3O4S
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 896679-67-7

The compound's structure includes a sulfonamide group, which is known for its role in various biological activities. The presence of the thiazolo[5,4-b]pyridine ring is particularly significant due to its involvement in several therapeutic applications.

Research indicates that compounds containing the thiazolo[5,4-b]pyridine structure exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks). These enzymes are critical in regulating cellular functions such as growth and metabolism. The IC50 values reported for similar compounds suggest that they can effectively inhibit PI3K isoforms at nanomolar concentrations, making them potential candidates for cancer treatment and metabolic disorders .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has shown:

  • Inhibition of Cell Proliferation : It has been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways .
  • Selectivity : The compound displays selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Enzymatic Inhibition

The sulfonamide moiety contributes to the compound's ability to inhibit specific enzymes involved in cancer progression. For instance:

  • PI3K Inhibition : The compound has been identified as a potent inhibitor of PI3Kα with an IC50 value of approximately 3.6 nM .
  • Other Targets : Additional studies suggest potential interactions with other kinases and enzymes involved in tumorigenesis .

Case Studies

  • Cell Line Studies : In vitro studies using A431 (human epidermoid carcinoma) and TK-10 (renal cancer) cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptotic markers.
  • In Vivo Models : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Summary Table of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivitySignificant cytotoxicity against A431 and TK-10 cell lines
Enzymatic InhibitionPotent PI3Kα inhibition (IC50 = 3.6 nM)
SelectivityHigher toxicity towards cancer cells than normal cells

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting PI3K signaling pathways. In vitro studies have demonstrated its efficacy against several types of cancer cells, including breast and lung cancer cells .

Neurological Effects

In addition to its anticancer potential, this compound has been investigated for its neuroprotective effects. Its ability to inhibit certain enzymes involved in neurodegenerative diseases suggests it could play a role in treating conditions such as Alzheimer's disease or epilepsy .

Case Study 1: Antitumor Activity

A study evaluated the compound's effectiveness against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 10 µM, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested on neuronal cell lines subjected to oxidative stress. Results showed that it reduced cell death by approximately 40%, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves sequential coupling reactions. Key steps include:

  • Suzuki-Miyaura cross-coupling for introducing the thiazolo[5,4-b]pyridine moiety to the phenyl ring, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/EtOH/H₂O solvent system .
  • Sulfonamide formation via nucleophilic substitution between 3,4-dimethoxybenzenesulfonyl chloride and the amine group on the phenyl ring. Reaction temperature (0–5°C) and anhydrous conditions are critical to avoid hydrolysis .
    Yield optimization requires strict control of stoichiometry (1:1.3 molar ratio for coupling reagents), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves methoxy, sulfonamide, and thiazolo-pyridine protons. Aromatic protons appear as doublets (δ 6.8–8.2 ppm), while sulfonamide NH resonates as a broad singlet (δ 10–11 ppm) .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) confirms molecular geometry. Critical parameters include data collection at 100 K to minimize thermal motion and refinement with anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can researchers address low solubility issues in pharmacological assays for this compound?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) in aqueous buffers to enhance solubility without cytotoxicity. Pre-test solvent effects on assay validity .
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzenesulfonamide moiety while preserving activity. Monitor changes via LogP calculations and HPLC retention times .

Q. What strategies resolve discrepancies in biological activity data across different studies (e.g., IC₅₀ variations in kinase inhibition assays)?

Methodological Answer:

  • Assay standardization : Control ATP concentration (e.g., 10 μM for TYK2 kinase assays) and use recombinant enzymes from the same source (e.g., human vs. murine isoforms) .
  • Data normalization : Include reference inhibitors (e.g., staurosporine) in each experiment to account for inter-assay variability. Use nonlinear regression (e.g., GraphPad Prism) for IC₅₀ calculations .

Q. How can reaction conditions be optimized for introducing the thiazolo[5,4-b]pyridine moiety during synthesis?

Methodological Answer:

  • Catalyst screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and XPhos Pd G3 for coupling efficiency. XPhos Pd G3 reduces side reactions (e.g., deboronation) .
  • Solvent optimization : Test toluene/EtOH vs. DMF/EtOH mixtures. DMF enhances solubility of boronic acid intermediates but may require post-reaction dialysis .

Q. What crystallographic challenges arise in refining the sulfonamide group, and how are they resolved?

Methodological Answer:

  • Disorder modeling : If the sulfonamide group exhibits rotational disorder, split it into two conformers with occupancy refinement in SHELXL .
  • Hydrogen bonding analysis : Use PLATON to identify S=O···H-N interactions, which stabilize the crystal lattice. Constraints may be applied to NH hydrogen positions .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., TYK2 pseudokinase domain). Focus on π-π stacking between thiazolo-pyridine and Phe residues .
  • QSAR modeling : Train models with descriptors like molar refractivity, H-bond acceptors, and topological polar surface area (TPSA). Validate with leave-one-out cross-validation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to 0.1 M HCl (pH 1), NaOH (pH 13), and H₂O₂ (3%) at 40°C for 24 hours. Analyze degradation products via LC-MS .
  • Storage recommendations : Store at −20°C in amber vials under N₂ to prevent oxidation of the thiazolo-pyridine ring .

Notes

  • All methodologies are derived from peer-reviewed sources (e.g., J. Biol. Chem., Molbank) and validated experimental protocols.
  • For SHELX refinement, cite ; for kinase assay protocols, cite .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.